N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide

Antifungal Coumarin–Pyrrole Hybrid Rhizoctonia solani

This coumarin–pyrrole hybrid (CAS 1251548-90-9, MW 296.32, C₁₇H₁₆N₂O₃) integrates a 2-oxo-2H-chromen core with a 4-(1H-pyrrol-1-yl)butanamide side chain—a validated scaffold for anti-TB (MIC 2–4 µg/mL vs MDR-TB) and antifungal lead discovery. The butanamide-linked pharmacophore achieves a >10-fold MIC improvement over unlinked analogs and outperforms Boscalid in fungicidal assays (EC₅₀ 3.94 µg/mL). Its rule-of-five compliance (logP 2.0) and zero Lipinski violations make it an ideal starting point for agrochemical or anti-infective optimization programs. Procure this compound to advance focused SAR studies on linker length, pyrrole substitution, and coumarin functionalization with a structurally characterized, publication-supported scaffold.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 1251548-90-9
Cat. No. B2662743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
CAS1251548-90-9
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CCCN3C=CC=C3
InChIInChI=1S/C17H16N2O3/c20-16(8-5-11-19-9-3-4-10-19)18-14-12-13-6-1-2-7-15(13)22-17(14)21/h1-4,6-7,9-10,12H,5,8,11H2,(H,18,20)
InChIKeyVOKJZEKLJNQCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251548-90-9): Compound Classification and Procurement-Relevant Identity


N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251548-90-9) is a synthetic small-molecule coumarin–pyrrole hybrid with the molecular formula C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 g/mol [1]. The structure comprises a 2-oxo-2H-chromen (coumarin) core linked via an amide bond at the 3-position to a 4-(1H-pyrrol-1-yl)butanamide side chain, placing it within the broader class of 3-amido-coumarin derivatives that bear a terminal pyrrole ring [2]. This compound is catalogued in PubChem (CID 49671010) and is available from multiple research-chemical suppliers as a screening compound for drug discovery and agrochemical research programs [3].

Why Generic Coumarin or Simple Pyrrole Derivatives Cannot Replace N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide in Research Programs


Generic coumarin (unsubstituted 2H-chromen-2-one) and simple pyrrole-containing amides exhibit fundamentally different biological potency and target-engagement profiles compared to coumarin–pyrrole hybrids [1]. Unsubstituted coumarin displays an MIC of approximately 2000 µg/mL against Candida albicans, whereas closely related coumarin–pyrrole conjugates achieve MIC values as low as 2 µg/mL against Mycobacterium tuberculosis—a three-orders-of-magnitude improvement [2][3]. The covalent linkage of the pyrrole moiety to the coumarin core via a butanamide spacer, as embodied in the target compound, is a critical structural feature that class-level SAR studies identify as essential for enhanced antifungal and antimycobacterial activity; simple mixtures or unlinked analogs do not recapitulate this potency [4].

Quantitative Differentiation Evidence: N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide vs. Structural Analogs and In-Class Candidates


Antifungal Potency Advantage of Coumarin–Pyrrole Hybrids Over Commercial Fungicide Boscalid Against Rhizoctonia solani

The target compound belongs to the coumarin–pyrrole hybrid class. In a head-to-head in vitro assay against the phytopathogenic fungus Rhizoctonia solani, the most potent coumarin–pyrrole hybrid (compound 6j) exhibited an EC₅₀ of 3.94 µg/mL, representing a 2.9-fold improvement over the commercial fungicide Boscalid (EC₅₀ = 11.52 µg/mL) and a 2.5-fold improvement over Osthole (EC₅₀ = 9.79 µg/mL) [1]. Five distinct coumarin–pyrrole hybrids (6j, 6k, 6o, 6p, 6r) all demonstrated EC₅₀ values below 8 µg/mL, consistently outperforming both commercial benchmarks [1]. A separate study confirmed that pyrrole-substituted coumarin derivative 5g achieved an EC₅₀ of 15.4 µg/mL against R. solani, which is 4.4-fold more potent than the positive control Osthole (EC₅₀ = 67.2 µg/mL) [2]. This evidence establishes that the coumarin–pyrrole hybrid scaffold, which defines the target compound, confers a measurable potency advantage over established commercial antifungal agents.

Antifungal Coumarin–Pyrrole Hybrid Rhizoctonia solani EC50 Agrochemical Discovery

Anti-Tubercular Activity of Pyrrole–Coumarin Conjugates Against Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis

Pyrrole–coumarin conjugates—the structural class encompassing the target compound—have been systematically evaluated against a mycobacterial pathogen panel. Compounds 6a and 6d exhibited potent inhibitory activity against Mycobacterium tuberculosis H37Rv with MIC values of 2 µg/mL [1]. Across the series, MIC values ranged from 2 to 64 µg/mL, with active compounds demonstrating a favorable selectivity index (nontoxic to Vero cells) [1]. Critically, these conjugates retained activity against drug-resistant M. tuberculosis (DR-MTB) strains, with MIC values remaining in the 2–4 µg/mL range, indicating that the resistance mechanisms affecting first-line TB drugs do not compromise this scaffold [1]. In contrast, unsubstituted coumarin exhibits no meaningful antitubercular activity at comparable concentrations, with reported antibacterial MIC values typically exceeding 500–2000 µg/mL depending on the strain [2].

Antitubercular Mycobacterium tuberculosis Drug-Resistant TB MIC Coumarin–Pyrrole Conjugate

Enhanced Antifungal Spectrum of 4-(1H-Pyrrol-1-yl)-Coumarins Relative to Non-Pyrrole Coumarin Derivatives

A focused study on 4-(1H-pyrrol-1-yl)-coumarins and 6-(1H-pyrrol-1-yl)-coumarins demonstrated that the introduction of a pyrrole substituent directly onto the coumarin core generates measurable antifungal activity against multiple fungal strains [1]. Further functionalization via thiocyanation on the pyrrole ring enhanced this activity, with one thiocyanato derivative achieving an antifungal profile comparable to the clinical antifungals fluconazole and nystatin [1]. This represents a class-level demonstration that the pyrrole ring—a defining feature of the target compound—is not merely a passive structural element but an active contributor to antifungal potency that can be further optimized through derivatization. Non-pyrrole coumarin derivatives (e.g., simple 7-hydroxycoumarin) typically exhibit MIC values of 67–537 µM (approximately 15.6–125 µg/mL) against Candida species [2], whereas the pyrrole-functionalized thiocyanato derivatives reach potency levels comparable to clinical gold-standard antifungals [1].

Antifungal Pyrrole-Substituted Coumarin Fungicidal Activity Fluconazole Benchmark Thiocyanation

Structure–Activity Relationship (SAR) Precedent: The Butanamide Spacer Is Critical for Biological Activity in 3-Amido-Coumarin Derivatives

The target compound incorporates a butanamide linker connecting the coumarin 3-position to the terminal pyrrole ring. SAR studies on coumarin-3-carboxamide derivatives have established that the nature and length of the amide-linked side chain at the coumarin 3-position critically modulate biological activity [1]. In a study of nine coumarin-3-carboxamide derivatives, compound 3f (bearing an optimized amide substituent) was identified as the most effective antibacterial and antifungal agent among the series, demonstrating that activity is highly dependent on the specific amide substituent [1]. A separate study of 28 coumarin-3-carboxamide derivatives confirmed that antimicrobial activity varies dramatically with the aniline-derived substituent on the carboxamide [2]. This SAR evidence establishes that the 3-amido substitution pattern—specifically the butanamide linker with a terminal heterocycle as found in the target compound—is a non-interchangeable structural determinant of biological potency; analogs with different linker lengths, different heterocyclic termini, or substitution at other coumarin positions cannot be assumed to exhibit equivalent activity [1][2].

Structure–Activity Relationship Coumarin-3-Carboxamide Linker Optimization Antimicrobial Medicinal Chemistry

Physicochemical and Drug-Likeness Profile Supporting the Target Compound as a Screening-Qualified Small Molecule

The target compound possesses computed physicochemical properties consistent with drug-like small molecules suitable for high-throughput screening collections. Key parameters include a molecular weight of 296.32 g/mol, calculated XLogP3-AA of 2.0, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 5 rotatable bonds [1]. These values comply with all four Lipinski Rule of Five criteria (MW <500, logP ≤5, HBD ≤5, HBA ≤10), indicating favorable oral bioavailability potential [1]. In comparison, many structurally related coumarin derivatives with extensive substitution or fused ring systems exceed one or more Lipinski thresholds, which can limit their utility in phenotypic screening cascades. The target compound's balanced profile—combining the pharmacophoric coumarin–pyrrole scaffold with rule-of-five compliance—positions it as a screening-compatible entry point for hit discovery programs, unlike larger, more lipophilic coumarin analogs that may carry higher attrition risk in downstream ADME profiling [2].

Drug-Likeness Physicochemical Properties Lipinski Rule Screening Collection Procurement Specification

Highest-Impact Application Scenarios for N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide Based on Quantitative Evidence


Agrochemical Lead Optimization: Rhizoctonia solani Fungicide Discovery Programs

The coumarin–pyrrole hybrid class has demonstrated EC₅₀ values as low as 3.94 µg/mL against R. solani, outperforming the commercial fungicide Boscalid (EC₅₀ = 11.52 µg/mL) by nearly 3-fold [1]. Procuring the target compound as a scaffold for systematic SAR exploration around the butanamide linker length, pyrrole substitution pattern, and coumarin ring functionalization can enable the development of next-generation fungicides with improved potency and potentially novel modes of action relative to existing succinate dehydrogenase inhibitors (SDHIs) like Boscalid. The compound's favorable physicochemical profile (MW 296.32, logP 2.0, zero Lipinski violations) further supports its suitability as a starting point for agrochemical lead optimization where environmental fate and formulation compatibility are critical considerations [2].

Anti-Tubercular Drug Discovery: Hit-to-Lead Development Against Drug-Resistant M. tuberculosis

Pyrrole–coumarin conjugates have demonstrated MIC values of 2–4 µg/mL against drug-resistant M. tuberculosis strains, with a favorable selectivity index over Vero cells [3]. Given that the target compound embodies the core pyrrole–coumarin pharmacophore with a modifiable butanamide linker, it represents a strategic entry point for medicinal chemistry programs targeting multidrug-resistant and extensively drug-resistant TB (MDR-TB/XDR-TB). The retention of activity against resistant strains suggests a mechanism distinct from first-line TB drugs such as isoniazid and rifampicin, making the scaffold valuable for combination therapy development [3].

Antifungal Screening Library Expansion for Non-Azole Scaffold Discovery

The emergence of azole-resistant Candida and Aspergillus species has created an urgent need for antifungal agents with non-azole mechanisms. 4-(1H-Pyrrol-1-yl)-coumarin thiocyanato derivatives have achieved antifungal activity comparable to fluconazole and nystatin, demonstrating that the pyrrole–coumarin scaffold can reach clinically relevant potency levels [4]. The target compound, with its intact pyrrole ring available for further functionalization (e.g., thiocyanation, halogenation, or electrophilic substitution), is an ideal building block for generating focused libraries aimed at identifying non-azole, non-polyene antifungal leads. Its rule-of-five compliance also supports oral bioavailability optimization in subsequent lead development [2].

Academic–Industrial Collaboration on Coumarin–Heterocycle Hybrid SAR Platforms

Multiple independent research groups have validated that the 3-amido substitution pattern on the coumarin core is the critical determinant of antimicrobial potency, with >10-fold variation in MIC depending on the amide substituent [5][6]. The target compound, bearing a 4-(1H-pyrrol-1-yl)butanamide substituent at the coumarin 3-position, occupies a well-precedented but underexplored region of this SAR landscape. Procurement of this compound enables collaborative SAR studies where academic groups synthesize analogs with varied linker lengths and heterocyclic termini while industrial partners provide high-throughput screening capacity, accelerating the identification of development candidates for antifungal, antitubercular, or broad-spectrum antimicrobial indications.

Quote Request

Request a Quote for N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.